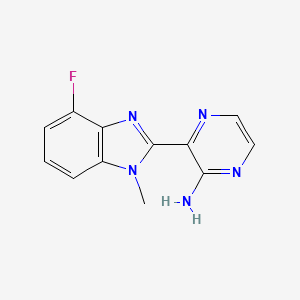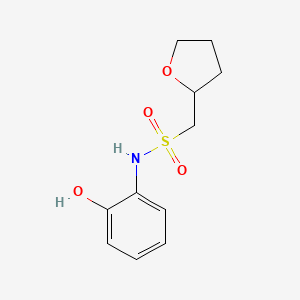
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide, also known as OHM sulfonamide, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves its interaction with specific targets in the body. This compound sulfonamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. This compound sulfonamide has also been shown to modulate the activity of certain transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound sulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound sulfonamide has been demonstrated to modulate the immune response by reducing the production of reactive oxygen species and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. This compound sulfonamide is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using this compound sulfonamide in lab experiments. Its low solubility in water can make it difficult to prepare solutions at high concentrations. In addition, its binding affinity to specific targets can vary depending on the experimental conditions, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide. One potential application is in the treatment of cancer, where this compound sulfonamide has shown promising results in preclinical studies. Further research is needed to optimize the dosing and delivery of this compound sulfonamide in order to maximize its therapeutic potential. Another area of research is in the development of new derivatives of this compound sulfonamide, which may have improved pharmacological properties. Finally, the mechanism of action of this compound sulfonamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Synthesemethoden
The synthesis of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves the reaction of 2-hydroxybenzenesulfonamide and 2-oxolanone in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes. It has also been demonstrated to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11-6-2-1-5-10(11)12-17(14,15)8-9-4-3-7-16-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOAOUQUIUEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)
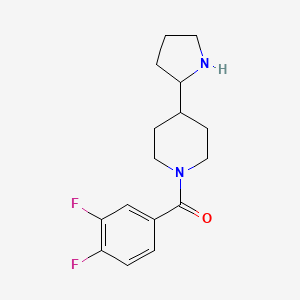
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
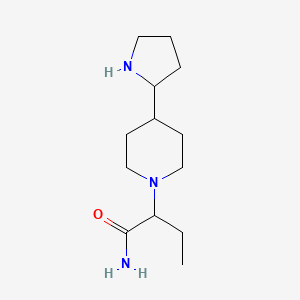
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)
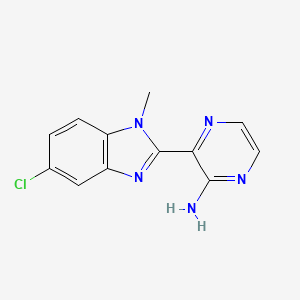

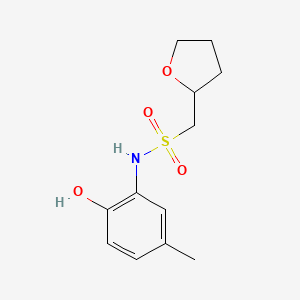
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)
